molecular formula C9H16F2N2O B8149817 (2S)-2-amino-1-(3,3-difluoropyrrolidin-1-yl)-3-methylbutan-1-one

(2S)-2-amino-1-(3,3-difluoropyrrolidin-1-yl)-3-methylbutan-1-one

Cat. No.: B8149817
M. Wt: 206.23 g/mol
InChI Key: OUVWEQDCCOKTRT-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-amino-1-(3,3-difluoropyrrolidin-1-yl)-3-methylbutan-1-one is a synthetic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a pyrrolidine ring substituted with two fluorine atoms, an amino group, and a methylbutanone moiety, making it a versatile molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-1-(3,3-difluoropyrrolidin-1-yl)-3-methylbutan-1-one typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone, under acidic or basic conditions.

    Introduction of Fluorine Atoms: The difluorination of the pyrrolidine ring is achieved using fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Amino Group Addition: The amino group is introduced through nucleophilic substitution reactions using reagents like ammonia or primary amines.

    Attachment of the Methylbutanone Moiety: The final step involves the addition of the methylbutanone group through a condensation reaction with a suitable aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl group in the methylbutanone moiety, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Ammonia, primary amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(2S)-2-amino-1-(3,3-difluoropyrrolidin-1-yl)-3-methylbutan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-2-amino-1-(3,3-difluoropyrrolidin-1-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets, such as dipeptidyl peptidase IV (DPP-4). By inhibiting DPP-4, the compound prevents the degradation of incretin hormones, leading to increased insulin secretion and improved glycemic control in patients with type 2 diabetes . The compound’s fluorine atoms and pyrrolidine ring play a crucial role in its binding affinity and selectivity towards DPP-4.

Comparison with Similar Compounds

Similar Compounds

    Sitagliptin: Another DPP-4 inhibitor used for the treatment of type 2 diabetes.

    Vildagliptin: A DPP-4 inhibitor with a similar mechanism of action.

    Saxagliptin: Another compound in the same class of DPP-4 inhibitors.

Uniqueness

(2S)-2-amino-1-(3,3-difluoropyrrolidin-1-yl)-3-methylbutan-1-one is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards DPP-4 compared to other inhibitors. The presence of two fluorine atoms in the pyrrolidine ring contributes to its distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

(2S)-2-amino-1-(3,3-difluoropyrrolidin-1-yl)-3-methylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F2N2O/c1-6(2)7(12)8(14)13-4-3-9(10,11)5-13/h6-7H,3-5,12H2,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVWEQDCCOKTRT-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCC(C1)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC(C1)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.